4-[2-[3-(3-Thiophen-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine
Overview
Description
4-[2-[3-(3-Thiophen-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine is a complex organic compound that features a thiophene ring, a pyrazole ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-(3-Thiophen-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyrazole intermediates, followed by their coupling with morpholine.
Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reaction: The thiophene and pyrazole intermediates are then coupled with morpholine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[2-[3-(3-Thiophen-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Pyrazolines.
Substitution: Alkylated or aminated morpholine derivatives.
Scientific Research Applications
4-[2-[3-(3-Thiophen-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-psychotic activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-[3-(3-Thiophen-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine involves its interaction with various molecular targets and pathways. The thiophene ring is known to interact with enzymes and receptors, modulating their activity. The pyrazole ring can inhibit specific kinases, affecting cell signaling pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive.
Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic.
Dorzolamide: Contains a thiophene ring and is used as an anti-glaucoma agent.
Uniqueness
4-[2-[3-(3-Thiophen-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine is unique due to its combination of thiophene, pyrazole, and morpholine rings, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific and medical applications .
Properties
IUPAC Name |
4-[2-[3-(3-thiophen-2-ylphenyl)pyrazol-1-yl]ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-3-16(15-17(4-1)19-5-2-14-24-19)18-6-7-22(20-18)9-8-21-10-12-23-13-11-21/h1-7,14-15H,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIXMOQLJHXREF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC(=N2)C3=CC(=CC=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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